![molecular formula C15H11N3 B2912559 4-(1H-benzimidazol-1-ylmethyl)benzonitrile CAS No. 118001-91-5](/img/structure/B2912559.png)
4-(1H-benzimidazol-1-ylmethyl)benzonitrile
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Overview
Description
4-(1H-benzimidazol-1-ylmethyl)benzonitrile, also known as 4-BzMBN, is a chemical compound belonging to the family of benzimidazoles. It is a heterocyclic aromatic compound, which is widely used in scientific research and laboratory experiments. 4-BzMBN has a wide range of applications, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
Scientific Research Applications
Pharmaceutical Research
This compound has been used in pharmaceutical research due to its potential biological activities . Benzimidazole and its derivatives, including this compound, show biological activities such as antibacterial, antifungal, antimicrobial, and anticancer .
Hemolytic Activity
The compound has been studied for its hemolytic activity on whole venous human donor blood at concentrations of 100, 200, and 300 µg/mL . The study found that the compound exhibits high biological activity and enters erythrocytes faster than the initial phenols .
Synthesis of Glycosides
The compound has been used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms and are useful in medicine and industry .
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The benzimidazole ring system of the compound is inclined to the benzene ring . The crystal structure features O—H N and C—H O hydrogen bonding and C—H and – interactions .
Construction of Coordination Polymers
The compound has been used to construct coordination polymers with different metal ions . Coordination polymers are a class of compounds with high porosity and diverse structures, which makes them useful in a variety of material science applications .
Chelating Properties
Compounds having carboxylic acid as a functional group, including this compound, have shown chelating properties . This means they can form several bonds to a single metal ion, making them useful in many areas, including water treatment, food fortification, and medicine .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)10-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYEQMVROHICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile | |
CAS RN |
118001-91-5 |
Source
|
Record name | 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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